molecular formula C18H35Br B041931 (Z)-1-Bromooctadec-9-ene CAS No. 6110-53-8

(Z)-1-Bromooctadec-9-ene

Cat. No. B041931
CAS RN: 6110-53-8
M. Wt: 331.4 g/mol
InChI Key: RRQWVJIFKFIUJU-KTKRTIGZSA-N
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Patent
US05866576

Procedure details

This example illustrates a synthesis of 1-(9,10-Oxidoctadecyl)-3,7-dimethylxanthine (inventive compound no. 2541). Triphenylphosphine (5.24 g; 20 mmol) was added in portions to a solution of oleyl alcohol (5.37 g; 20 mmol) and carbontetrabromide (6.63 g; 20 mmol) in 400 mL of dichloromethane and stirred for an hour at room temperature. The solvent was removed under reduced pressure and the residue extracted with hexane (3×200 mL). Further purification was done by flash chromatography over silica gel using hexane as eluant to yield 5.82 g (88% yield) of 1-bromo-9-octadecene.
[Compound]
Name
1-(9,10-Oxidoctadecyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Quantity
5.37 g
Type
reactant
Reaction Step Two
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20](O)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]/[CH:28]=[CH:29]\[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].C(Br)(Br)(Br)[Br:40]>ClCCl>[Br:40][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]=[CH:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]

Inputs

Step One
Name
1-(9,10-Oxidoctadecyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.37 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)O
Name
Quantity
6.63 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hexane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCC=CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.